molecular formula C11H12O4 B2478553 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid CAS No. 38515-59-2

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid

Cat. No.: B2478553
CAS No.: 38515-59-2
M. Wt: 208.213
InChI Key: KKDDYOGGXRVNIQ-UHFFFAOYSA-N
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Description

Chemical Structure:
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid (CAS: 38515-59-2) consists of a benzo[d][1,3]dioxole core substituted with two methyl groups at the 2-position of the dioxolane ring and an acetic acid moiety at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 208.21 g/mol .

Synthesis:
The compound is synthesized via multi-step procedures involving esterification, acetonide formation, and hydrolysis, as exemplified in related benzodioxol derivatives (e.g., the synthesis of (E)-3-(2,2-dimethylbenzo[d][1,3]dioxol-5-yl)acrylic acid via trans-caffeic acid modifications) .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-benzodioxol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)14-8-4-3-7(6-10(12)13)5-9(8)15-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDDYOGGXRVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid typically involves the reaction of 2,2-dimethylbenzo[d][1,3]dioxole with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment would be essential to maintain efficiency and product quality .

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes conversion to an acyl chloride, a critical step for subsequent amide bond formation.

Reaction Conditions :

  • Reflux with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under argon .

  • Typical reaction time: 2 hours.

Key Observations :

  • Quantitative conversion to the acyl chloride intermediate occurs, confirmed by FTIR loss of the carboxylic acid peak (~1700 cm⁻¹) .

  • The product is isolated as a dark brown oil and used directly in subsequent reactions without purification .

Amide Bond Formation

The acyl chloride reacts with amines to form carboxamide derivatives, a reaction pivotal in drug discovery.

Example Reaction :
Substrate : N-(2-(2-(2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethoxy)ethoxy)ethyl)amine .
Conditions :

  • Coupling reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

  • Solvent: DCM, argon atmosphere, 48-hour reaction time .

Outcomes :

  • Yields >90% for carboxamide derivatives .

  • Products characterized by HRMS and NMR, with amide carbonyl signals at ~1675 cm⁻¹ in FTIR .

Deprotection of the Benzodioxol Ring

The 2,2-dimethylbenzodioxol group undergoes acid-catalyzed deprotection to regenerate free catechol functionalities.

Reaction Conditions :

  • Treatment with trifluoroacetic acid (TFA) in DCM at 0°C to room temperature .

  • Reaction completion monitored by TLC (2 hours).

Results :

  • Quantitative removal of the dimethyl group, yielding a red solid .

  • Confirmed by ¹H NMR loss of dimethyl singlet (~δ 1.3 ppm) and appearance of phenolic OH signals .

Comparative Reaction Data Table

Reaction Type Reagents/Conditions Products Yield
Acyl Chloride FormationSOCl₂, DCM, reflux, 2 h2-(2,2-Dimethylbenzodioxol-5-yl)acetyl chloride~100%
Amide CouplingEDCI/DMAP, DCM, 48 hCarboxamide derivatives (e.g., flavin-pteridinyl acetamides)>90%
DeprotectionTFA, DCM, 0°C → RT2-(Benzodioxol-5-yl)acetic acid derivatives with free catechol groups99%

Mechanistic Insights

  • Acyl Chloride Formation : Proceeds via nucleophilic attack of SOCl₂ on the carboxylic acid, forming an intermediate mixed anhydride that collapses to release HCl and SO₂ .

  • Amide Coupling : EDCI activates the acyl chloride, forming an active ester intermediate that reacts with amines to release the amide product .

  • Deprotection : Acidic cleavage of the benzodioxol methyl groups generates resonance-stabilized carbocations, which are hydrolyzed to phenolic groups .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It aids in the development of more complex molecules by participating in various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for creating derivatives that may have enhanced properties or novel functionalities.

Biochemical Studies

In biological research, 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid is investigated for its effects on biological systems. It has been utilized in studies focusing on enzyme inhibition and metabolic pathways. For instance, compounds derived from similar structures have been screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .

Pharmaceutical Development

Research into the therapeutic applications of this compound is ongoing. Its potential as a drug candidate is being explored due to its predicted high gastrointestinal absorption and ability to cross the blood-brain barrier . This makes it a candidate for treating central nervous system disorders or metabolic diseases.

Material Science

The compound is also employed in the synthesis of specialty chemicals and materials. Its unique structural features allow it to be used in developing new materials with specific properties for industrial applications.

Case Study 1: Enzyme Inhibition

A study published in the Tropical Journal of Pharmaceutical Research focused on synthesizing new sulfonamides based on benzodioxane structures. The research demonstrated that derivatives of these compounds exhibited significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes, suggesting potential therapeutic roles in managing diabetes and Alzheimer's disease .

Case Study 2: Anticancer Activity

Another study investigated various derivatives of related compounds for their anticancer properties against MCF-7 breast cancer cells. The synthesized compounds were tested for their cytotoxic effects using MTT assays, indicating that modifications to the benzodioxole structure could enhance anticancer activity .

Summary Table of Applications

Application Area Description
Organic SynthesisIntermediate for complex molecule development
Biochemical StudiesInvestigates effects on enzyme activity; potential for drug development
Pharmaceutical DevelopmentHigh absorption rates; potential CNS therapeutic applications
Material ScienceUsed in specialty chemical synthesis

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain biochemical processes through its structural features .

Comparison with Similar Compounds

Key Properties :

  • Physical State : Typically a white solid .
  • Safety : Classified with hazard codes H302, H312, and H332 (harmful if swallowed, in contact with skin, or inhaled) .
  • Applications : Serves as a precursor in pharmaceutical and agrochemical research, particularly in synthesizing bioactive derivatives (e.g., coumarins, amides) .
Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name (CAS) Structural Difference Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(Benzo[d][1,3]dioxol-5-yl)acetic acid No methyl groups on dioxolane ring C₉H₈O₄ 180.16 Lower lipophilicity; used in α-amylase inhibition studies .
2,2-Difluoro-1,3-benzodioxole-5-acetic acid (398156-38-2) Difluoro substituents on dioxolane ring C₉H₆F₂O₄ 216.14 Increased acidity due to electron-withdrawing fluorine atoms; intermediate in drug synthesis .
3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)propanoic acid (1220710-28-0) Propanoic acid chain instead of acetic acid C₁₂H₁₄O₄ 222.24 Enhanced chain length may improve binding in enzyme inhibition; used in pharmacokinetic studies .
(E)-3-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acrylic acid Acrylic acid chain (α,β-unsaturated carbonyl) C₁₂H₁₂O₄ 220.22 Conjugated system enables UV activity; potential use in photodynamic therapy .
2-(Benzo[d][1,3]dioxol-5-yl)-2,2-difluoroacetic acid (13d) Difluoro substitution on α-carbon of acetic acid C₉H₆F₂O₄ 216.14 High electrophilicity due to fluorine atoms; used in decarboxylative coupling reactions .
Physicochemical and Pharmacological Comparisons
  • Lipophilicity: The dimethyl substituents on the dioxolane ring in the target compound increase its lipophilicity (LogP ~2.1) compared to the non-methylated analogue (LogP ~1.5), enhancing membrane permeability .
  • Acidity :
    The difluoro derivatives (e.g., CAS 398156-38-2) exhibit stronger acidity (pKa ~2.8) than the target compound (pKa ~3.5) due to electron-withdrawing fluorine atoms .
  • Coumarin derivatives synthesized from the target compound (e.g., 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one) demonstrate antioxidant and anticancer activities, with melting points (~168–170°C) indicative of crystalline stability .
Commercial Availability and Cost
  • The target compound is priced at €446.00/g (CymitQuimica), reflecting its synthetic complexity .
  • Simpler analogues (e.g., 2-(benzo[d][1,3]dioxol-5-yl)acetic acid ) are more cost-effective (~€20–100/g) .

Biological Activity

2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid, identified by CAS number 38515-59-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities based on various studies.

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Purity : 95% (common in commercial preparations)
  • Storage Conditions : Inert atmosphere at room temperature

The structure of the compound features a dimethyl-substituted benzo[d][1,3]dioxole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research involving similar structures has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study focused on novel thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties reported compelling results:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer)
  • Cytotoxicity Results :
    • IC₅₀ values for the tested compounds ranged from 1.54 µM to 4.52 µM.
    • The standard drug doxorubicin showed IC₅₀ values of 7.46 µM for HepG2 and 8.29 µM for HCT116, indicating that some derivatives exhibited superior activity compared to established treatments .

These findings suggest that compounds with similar structural features to 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid may also exhibit potent anticancer properties.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have shown the ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in many signaling pathways involved in cancer progression.
  • Apoptosis Induction : Studies indicated that these compounds can trigger apoptosis in cancer cells through pathways involving proteins such as Bax and Bcl-2 .

Antidiabetic Activity

In addition to anticancer properties, benzodioxole derivatives have also been investigated for their antidiabetic effects. One study evaluated a compound related to this class and reported:

  • α-Amylase Inhibition : The compound exhibited significant inhibition of α-amylase with an IC₅₀ value of 0.68 µM.
  • Safety Profile : The compound showed negligible cytotoxicity against normal cell lines (IC₅₀ > 150 µM), suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedIC₅₀ ValueCell Line/Target
AnticancerThiourea Derivative1.54 - 4.52 µMHepG2, HCT116, MCF-7
AntidiabeticRelated Benzodioxole Compound0.68 µMα-Amylase
CytotoxicityVarious Derivatives>150 µMNormal Cell Lines

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves functionalizing the benzo[d][1,3]dioxole core. A common approach is:

Alkylation : Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions. For example, coupling 2,2-dimethylbenzo[d][1,3]dioxol-5-yl derivatives with bromoacetic acid under basic conditions.

Protection/Deprotection : Use protecting groups (e.g., methyl esters) to prevent side reactions during synthesis, followed by hydrolysis to yield the free acid .

  • Key Reaction Conditions :
StepReagent/CatalystSolventTemperatureYield (%)
AlkylationK₂CO₃, KIDMF80°C~60-70
HydrolysisNaOH, H₂O/EtOHReflux70°C>85

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the aromatic dimethyl-dioxole ring and acetic acid protons (δ ~3.5-4.0 ppm for CH₂ and δ ~12-13 ppm for COOH) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₂O₄).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in dioxole) .

Q. How can solubility and stability be assessed for in vitro studies?

  • Methodological Answer :
  • Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Perform HPLC-UV analysis over 24–72 hours under physiological conditions (pH 7.4, 37°C) to monitor degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or reactivity of this compound?

  • Methodological Answer :
  • Reaction Pathway Modeling : Use density functional theory (DFT) to calculate transition states and intermediates, identifying energetically favorable pathways .
  • Solvent Effects : Employ COSMO-RS simulations to predict solvent interactions and select optimal reaction media.
  • Example: A DFT study on analogous compounds revealed that polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, improving yield .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.
  • Purity Analysis : Use LC-MS to rule out impurities (>95% purity required). For example, trace dimethylbenzofuran byproducts in poorly purified batches may skew bioactivity results .
  • Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate to confirm reproducibility.

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or click chemistry probes to isolate binding proteins.
  • Metabolomics : Profile cellular metabolites via LC-MS after treatment to identify disrupted pathways.
  • Molecular Dynamics (MD) : Simulate interactions with putative targets (e.g., cyclooxygenase-2) to predict binding modes .

Q. How to design a reactor system for scalable synthesis?

  • Methodological Answer :
  • Continuous Flow Chemistry : Optimize residence time and temperature for key steps (e.g., alkylation at 80°C in a microreactor).
  • Process Analytical Technology (PAT) : Integrate in-line IR or Raman spectroscopy to monitor reaction progress in real time .
  • Case Study : A packed-bed reactor with immobilized base catalysts achieved 90% yield in <2 hours for similar acetic acid derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts?

  • Methodological Answer :
  • Solvent Calibration : Confirm shifts using the same deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃).
  • pH Effects : Acidic protons (e.g., COOH) exhibit shifts dependent on solution pH; standardize to pH 7.0 .
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with published data for analogous compounds .

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